molecular formula C16H9N3O2S2 B4526815 8-Benzothiazol-2-ylthio-5-nitroquinoline

8-Benzothiazol-2-ylthio-5-nitroquinoline

Cat. No.: B4526815
M. Wt: 339.4 g/mol
InChI Key: HXGIBLMSVYCAOT-UHFFFAOYSA-N
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Description

8-Benzothiazol-2-ylthio-5-nitroquinoline is a quinoline derivative featuring a benzothiazole moiety linked via a thioether group at the 8-position and a nitro group at the 5-position. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile chemical modifications. The nitro group at the 5-position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2-(5-nitroquinolin-8-yl)sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S2/c20-19(21)12-7-8-14(15-10(12)4-3-9-17-15)23-16-18-11-5-1-2-6-13(11)22-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGIBLMSVYCAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzothiazol-2-ylthio-5-nitroquinoline typically involves the condensation of 2-aminobenzenethiol with 5-nitroquinoline-8-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and ethanol.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Benzothiazol-2-ylthio-5-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Benzothiazol-2-ylthio-5-nitroquinoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The benzothiazole moiety plays a crucial role in binding to the active sites of enzymes, while the nitro group contributes to the compound’s reactivity and potency .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 8-Benzothiazol-2-ylthio-5-nitroquinoline:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound Benzothiazol-2-ylthio (8), Nitro (5) C₁₆H₁₀N₃O₂S₂ 356.40 g/mol Benzothiazole, Thioether, Nitro
6-Bromo-8-ethyl-5-nitroquinoline Bromo (6), Ethyl (8), Nitro (5) C₁₁H₉BrN₂O₂ 281.11 g/mol Bromo, Alkyl, Nitro
8-(Benzyloxy)-5-bromoquinoline Benzyloxy (8), Bromo (5) C₁₆H₁₂BrNO 314.18 g/mol Benzyl Ether, Bromo

Key Observations :

  • Halogen vs. Thioether : Bromine in the analogs may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the thioether in the target compound could confer redox activity or metal-binding properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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